molecular formula C11H13N3 B1351812 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine CAS No. 30830-04-7

1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine

Cat. No. B1351812
CAS RN: 30830-04-7
M. Wt: 187.24 g/mol
InChI Key: BZJUAPFLXLAQDN-UHFFFAOYSA-N
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Description

“1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine” is a chemical compound with the CAS Number: 30830-04-7. It has a molecular weight of 187.24 .


Synthesis Analysis

The synthesis of “this compound” and similar compounds is a topic of ongoing research. For example, one study discusses the synthesis of 4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole derivatives . Another study mentions the synthesis of a compound where fractions were evaporated under reduced pressure to give a mixture that was crystallized from petroleum ether .


Molecular Structure Analysis

The InChI Code for “this compound” is 1S/C11H13N3/c1-8-10 (13-14 (2)11 (8)12)9-6-4-3-5-7-9/h3-7H,12H2,1-2H3 . This indicates the presence of 11 carbon atoms, 13 hydrogen atoms, and 3 nitrogen atoms in the molecule.


Physical And Chemical Properties Analysis

“this compound” is a solid compound . The InChI key is BZJUAPFLXLAQDN-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Characterization

1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine serves as a precursor in the synthesis of various Schiff base ligands, which have been characterized using spectroscopic and crystallographic techniques. The study of tautomeric equilibria and crystal structure analyses reveals significant insights into the molecular structure and properties of these compounds (Hayvalı, Unver, & Svoboda, 2010).

Modification and Biological Applications

Radiation-induced poly vinyl alcohol/acrylic acid hydrogels modified through condensation reaction with this compound demonstrate increased swelling properties and thermal stability. These modifications enhance the material's potential for medical applications, showcasing its role in developing polymers with antibacterial and antifungal activities (Aly & El-Mohdy, 2015).

Anticancer Activity

Derivatives of this compound have been synthesized and tested for their antitumor activity on the MCF-7 human breast adenocarcinoma cell line. Some compounds exhibit promising inhibitory activity, highlighting the potential of these derivatives in cancer treatment (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).

Antioxidant Activity

The compound has also been used in the synthesis of new fused pyrazolo[4,3-e]pyridines, which exhibit significant antioxidant activity. This highlights its utility in creating compounds with potential health benefits (Pelit, 2017).

Catalytic Applications

Its derivatives are explored in catalytic applications, such as in the synthesis of highly functionalized pyrazolo[3,4-b]pyridines using l-proline as a green catalyst. This demonstrates the compound's role in facilitating chemical transformations (Gunasekaran, Prasanna, & Perumal, 2014).

properties

IUPAC Name

2,4-dimethyl-5-phenylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-8-10(13-14(2)11(8)12)9-6-4-3-5-7-9/h3-7H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZJUAPFLXLAQDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C2=CC=CC=C2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30406112
Record name 1,4-DIMETHYL-3-PHENYL-1H-PYRAZOL-5-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

30830-04-7
Record name 1,4-DIMETHYL-3-PHENYL-1H-PYRAZOL-5-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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